Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1h-pyrrole-3-carboxylate

Description

Introduction to Ethyl 1-(Butan-2-yl)-2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

Systematic Nomenclature and Structural Identification

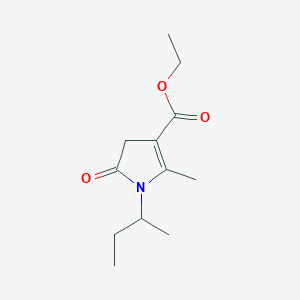

The compound is formally named ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate according to IUPAC rules. Its molecular formula is $$ \text{C}{12}\text{H}{19}\text{NO}_{3} $$, with a molecular weight of 225.28 g/mol. The structure comprises a partially hydrogenated pyrrole ring (4,5-dihydro-1H-pyrrole) substituted with a ketone group at position 5, a methyl group at position 2, a butan-2-yl group at position 1, and an ethoxycarbonyl moiety at position 3.

Structural Data Table

Spectroscopic characterization includes $$ ^1\text{H} $$ NMR (CDCl$$3$$, 300 MHz) signals at δ 1.06–1.33 (m, 6H, CH$$3$$ and CH$$2$$), 2.71 (t, J = 8.7 Hz, 1H, CH), 3.56 (m, 1H, CH), and 4.18 (q, J = 7.1 Hz, 2H, OCH$$2$$) for the ethyl ester group.

Historical Context in Heterocyclic Chemistry Research

Pyrrole derivatives have been central to organic synthesis since the 19th century, with foundational work by Runge and Fischer elucidating their aromatic properties. Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate emerged as a subject of interest in the late 20th century, particularly in studies exploring:

Conformational Dynamics : X-ray diffraction analyses of analogs like ethyl-1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate revealed twist conformations and intermolecular hydrogen-bonding networks. These insights informed strategies for stabilizing reactive intermediates in pyrrole synthesis.

Synthetic Methodologies :

- Hantzsch-Type Reactions : Early routes relied on condensation of β-ketoesters with amines and α-halo ketones.

- Continuous Flow Synthesis : Modern adaptations employ microreactors to couple tert-butyl acetoacetates, amines, and 2-bromoketones, leveraging in situ HBr generation for ester hydrolysis.

- Zwitterion Annulation : Rhodium-catalyzed cascades enable regioselective dihydropyrrole formation via 1,3-sulfinate migrations.

Biosynthetic Analogues : The compound’s core structure mirrors natural pyrrolidine alkaloids, such as prodigiosins, which derive from L-proline via oxidative cyclization. This connection has spurred interest in biomimetic synthesis.

Key Advances in Pyrrole Chemistry Timeline

Properties

CAS No. |

6946-41-4 |

|---|---|

Molecular Formula |

C12H19NO3 |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

ethyl 1-butan-2-yl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-8(3)13-9(4)10(7-11(13)14)12(15)16-6-2/h8H,5-7H2,1-4H3 |

InChI Key |

OCUSEKMXKCGLDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C(=C(CC1=O)C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential therapeutic effects.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrole derivatives. Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate was synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer drugs .

Material Science Applications

The compound's unique structure also presents opportunities in materials science, particularly in synthesizing novel polymers and coatings.

Case Study: Polymer Synthesis

Research conducted at a leading university focused on using ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a monomer in polymerization reactions. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers. This advancement could lead to applications in protective coatings and durable materials .

Organic Synthesis Applications

In organic chemistry, ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate serves as a versatile intermediate for synthesizing more complex molecules.

Case Study: Synthesis of Bioactive Compounds

A recent publication highlighted the use of this compound as a key intermediate in synthesizing bioactive molecules with anti-inflammatory properties. The synthetic route involved multiple steps where ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate facilitated the formation of various functional groups necessary for biological activity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmaceuticals | Anticancer Activity | Significant cytotoxicity against cancer cell lines |

| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |

| Organic Synthesis | Synthesis of Bioactive Compounds | Facilitated formation of functional groups |

Mechanism of Action

The mechanism by which Ethyl 1-(sec-butyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies.

Comparison with Similar Compounds

Research Implications

- Synthetic Chemistry: The target compound’s sec-butyl group may improve solubility in non-polar solvents, aiding purification.

- Biological Relevance : Analogues with tosyl groups () or styryl moieties could serve as enzyme inhibitors, akin to BACE1 ligands in , though further studies are needed.

- Crystallographic Gaps: No direct crystal data for the target compound are available; future work could employ SHELX or WinGX for structural elucidation.

Biological Activity

Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 6946-41-4) is a synthetic compound belonging to the pyrrole class of organic compounds. This article explores its biological activity, synthesis methods, and potential applications in various fields such as medicine and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₁O₃ |

| Molecular Weight | 225.28 g/mol |

| IUPAC Name | Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |

| Appearance | White to off-white solid |

Synthesis

The synthesis of ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Reaction of amines with diketones : This approach often requires catalysts and specific temperature and pressure settings.

- Esterification processes : Involves the reaction of carboxylic acids with alcohols to form esters.

Antimicrobial Properties

Research indicates that compounds within the pyrrole class exhibit significant antimicrobial activity. Ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been evaluated for its potential against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent .

Antioxidant Activity

The compound has also demonstrated antioxidant capabilities, which are essential for protecting cells from oxidative stress. Antioxidant assays have shown that it effectively scavenges free radicals, contributing to its potential health benefits in preventing oxidative damage .

Anticancer Potential

Preliminary studies have suggested that ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may possess anticancer properties. In vitro assays indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The biological effects of ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate are believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of ethyl 1-(butan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antibacterial properties.

Case Study 2: Antioxidant Activity

In a DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µg/mL, demonstrating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:

The compound is typically synthesized via multi-component reactions involving aldehydes, amines, and dialkyl acetylenedicarboxylates. For example:

- β-Cyclodextrin (β-CD)-catalyzed one-pot synthesis in water-ethanol solvent systems at room temperature yields pyrrole derivatives with high regioselectivity .

- Microwave-assisted synthesis using montmorillonite K-10 as a catalyst achieves faster reaction times (e.g., 7 minutes at 650 W) compared to traditional reflux methods (24 hours), though yields may vary (e.g., 20–45%) depending on substituents .

- Optimization parameters include catalyst loading (e.g., 10 mg β-CD), solvent polarity, and electron-withdrawing/donating groups on reactants to influence reaction kinetics .

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:

Structural confirmation involves:

- Single-crystal X-ray diffraction (SC-XRD): Refinement using SHELXL (with R-factors < 0.06) and visualization via ORTEP-3 to analyze bond lengths, angles, and anisotropic displacement parameters .

- Spectroscopic techniques:

- 1H/13C NMR: Characteristic peaks for the pyrrolidinone ring (e.g., δ 4.27 ppm for ethyl ester protons) and substituents (e.g., δ 1.32 ppm for methyl groups) .

- IR spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .

- HRMS (ESI): Molecular ion peaks matching the exact mass (e.g., m/z 402.2 for ethyl ester derivatives) .

Advanced: How can reaction conditions be optimized to address contradictory yield data in literature?

Answer:

Discrepancies in yields (e.g., 20% vs. 45% for similar derivatives) arise from:

- Reaction methodology: Microwave irradiation often enhances yields and reduces side products compared to reflux .

- Catalyst selection: β-CD improves regioselectivity in aqueous systems, while K-10 promotes faster reactions under microwave conditions .

- Solvent effects: Polar aprotic solvents (e.g., ethanol) favor nucleophilic addition steps, whereas water-ethanol mixtures enhance green chemistry metrics .

- Analytical validation: Cross-checking products via HPLC purity assays and 2D NMR (COSY, HSQC) resolves ambiguities in structural assignments .

Advanced: How are computational methods like DFT used to validate crystallographic data?

Answer:

Density Functional Theory (DFT) complements experimental data by:

- Calculating molecular electrostatic potential (MEP) maps to predict reactive sites .

- Simulating IR/NMR spectra for comparison with experimental results (e.g., deviations < 5% validate assignments) .

- Analyzing Hirshfeld surfaces to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) observed in crystal packing .

Software packages like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-311++G**) for accuracy .

Basic: What spectroscopic artifacts or pitfalls should researchers anticipate during characterization?

Answer:

Common challenges include:

- Solvent-induced shifts: Deuterated solvents (e.g., DMSO-d6) can alter NMR peak positions; internal standards (e.g., TMS) mitigate this .

- Dynamic effects in NMR: Rotameric equilibria of substituents (e.g., butan-2-yl groups) may split signals; variable-temperature NMR clarifies such behavior .

- Crystallographic disorder: Anisotropic displacement parameters (modeled via SHELXL ) account for atomic positional variability in X-ray data .

Advanced: How do researchers resolve contradictions in anisotropic displacement parameters during refinement?

Answer:

Discrepancies in thermal ellipsoid models are addressed by:

- Twinning refinement: Using SHELXL to model overlapping crystallographic domains .

- Occupancy adjustment: Partial occupancy settings for disordered solvent molecules or flexible substituents (e.g., butan-2-yl groups) .

- Validation tools: PLATON checks for missed symmetry, while R1/wR2 convergence (e.g., < 0.05/0.15) ensures refinement reliability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

While specific toxicity data for this compound is limited, general precautions for pyrrole derivatives include:

- PPE: Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .

Advanced: How can synthetic byproducts or regioisomers be identified and minimized?

Answer:

- Chromatographic separation: Column chromatography (silica gel, 15% EtOAC/petroleum ether) isolates regioisomers .

- Mechanistic studies: Monitoring reaction intermediates via LC-MS identifies competing pathways (e.g., Michael addition vs. cyclization) .

- Temperature control: Lower temperatures (e.g., 0°C) suppress side reactions in sensitive multi-component systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.